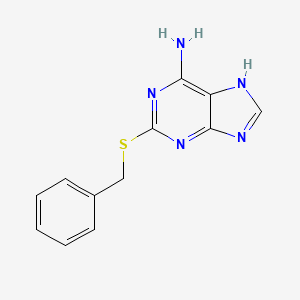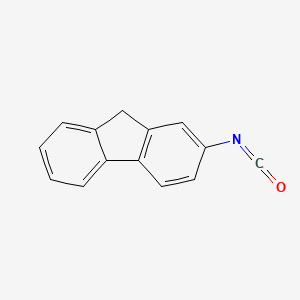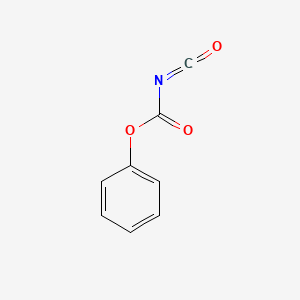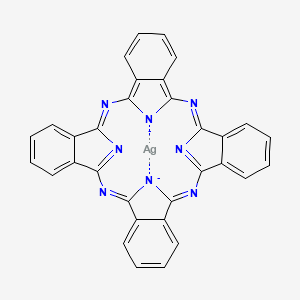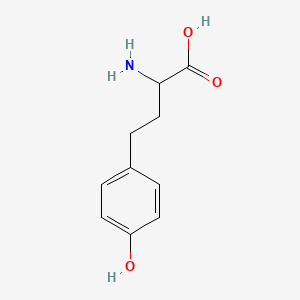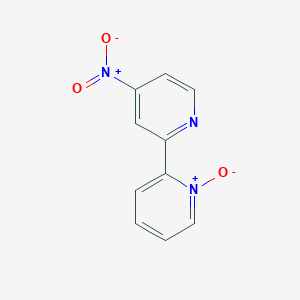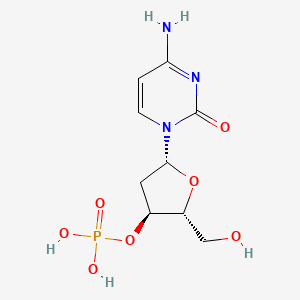
2'-Deoxycytidine-3'-monophosphate
説明
2’-Deoxycytidine-3’-monophosphate (3’-dCMP) is a nucleotide analog and a precursor to the synthesis of DNA. It is commonly used in the pharmaceutical industry as an antiviral agent, particularly for treating diseases caused by DNA viruses such as herpes and varicella-zoster . In a DNA double helix, it will base pair with deoxyguanosine monophosphate .
Molecular Structure Analysis
The chemical formula of 2’-deoxycytidine-3’-monophosphate is C9H14N3O7P . It consists of a deoxyribose sugar, a cytosine base, and a phosphate group. The molecular weight is approximately 307.2 g/mol .
科学的研究の応用
1. Analysis of Metabolic Pathways of Cytidine Analogues
- Summary of Application: 3’-dCMP is used in the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells . This technique provides the possibility to address the aggregated impact of cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase on EdC metabolism .
- Methods of Application: The technique is based on the use of 5-ethynyl 2′-deoxycytidine (EdC) and its conversion to 5-ethynyl 2′-deoxyuridine (EdU). It was tested for the estimation of the role of CDD and dCMP deaminase in five cancer and four non-cancer cell lines .
- Results or Outcomes: The data showed that in contrast to the cancer cells, all the non-cancer cells used in the study exhibited low, if any, CDD content and their cytidine deaminase activity can be exclusively attributed to dCMP deaminase .
2. Study of DNA Strand Breakage
- Summary of Application: 3’-dCMP is used as a model molecule to elucidate the mechanisms of the nascent stage of DNA strand breakage .
- Methods of Application: The study involves the use of low energy electron (LEE) induced cytosine base release in 3’-dCMP via glycosidic bond cleavage .
- Results or Outcomes: The study found that the cytosine base scission is a comparatively difficult process than the 3′ C–O bond cleavage from the lowest π * shape resonance in energy region <1 eV .
3. Study of Nucleic Acid Base Modifications
- Summary of Application: 3’-dCMP is used as a model molecule to study nucleic acid base modifications by adduct formation . This research can help understand the molecular mechanisms of DNA damage and repair, which is crucial for understanding many diseases, including cancer.
- Methods of Application: The study involves the use of 3’-dCMP and its hydrogenated form, 3’-dCMPH, to investigate the formation of adducts, which are products of chemical reactions that modify the structure of nucleic acid bases .
特性
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O7P/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSAHFFHPOLBLL-SHYZEUOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxycytidine-3'-monophosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



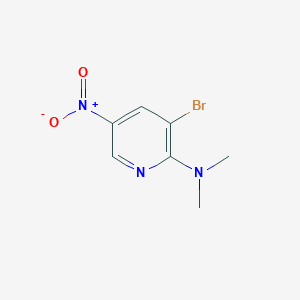
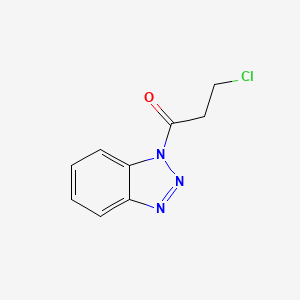

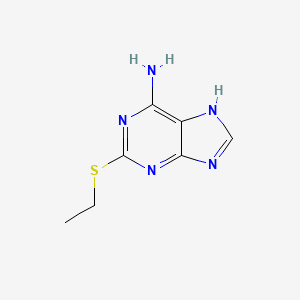
![1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598184.png)
